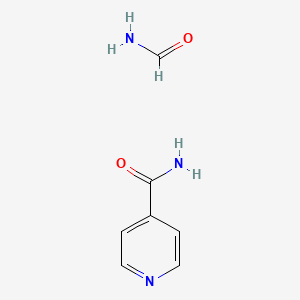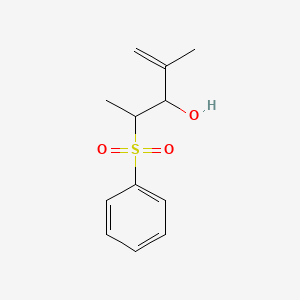
acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is a chemical compound that combines the properties of acetic acid with a chiral diol structure The presence of the 4-chlorophenyl group adds to its unique chemical characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a chiral diol precursor.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chiral molecules on biological systems. Its interactions with proteins and other biomolecules provide insights into stereochemistry and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chiral center and the 4-chlorophenyl group influences its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol
Uniqueness
Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
647026-52-6 |
|---|---|
Molekularformel |
C12H17ClO6 |
Molekulargewicht |
292.71 g/mol |
IUPAC-Name |
acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChI-Schlüssel |
XDLWSYXSFMMDKZ-YCBDHFTFSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)Cl |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


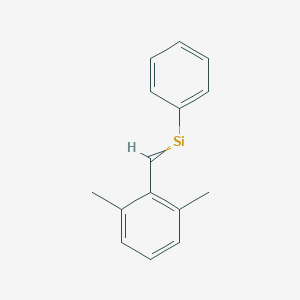
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
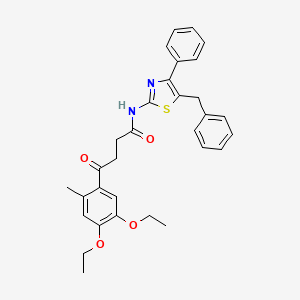

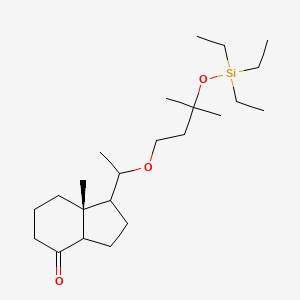
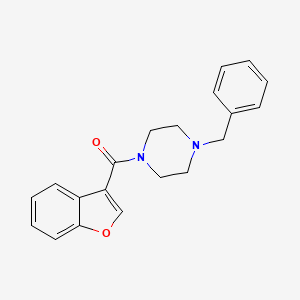
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
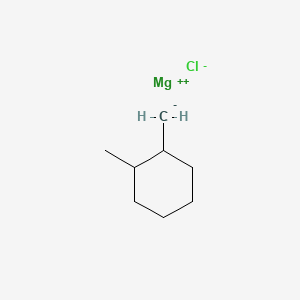
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
